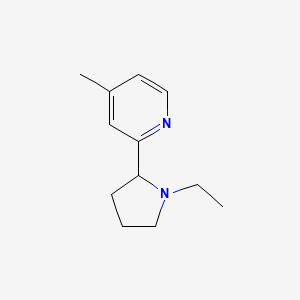

2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(1-ethylpyrrolidin-2-yl)-4-methylpyridine |

InChI |

InChI=1S/C12H18N2/c1-3-14-8-4-5-12(14)11-9-10(2)6-7-13-11/h6-7,9,12H,3-5,8H2,1-2H3 |

InChI Key |

UGYJPZQYMRAWTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=NC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine core. One common method involves the reaction of 4-methylpyridine with 1-ethylpyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine may involve a multi-step process that ensures high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural similarity to known pharmacophores suggests potential interactions with various biological targets, including:

- Neuronal Nitric Oxide Synthase (nNOS) : This compound has been studied as a selective inhibitor of nNOS, which has implications for neurodegenerative disease therapeutics .

- Anticancer Activity : Derivatives of this compound have been evaluated for their anticancer properties. For instance, related pyrrolidine derivatives have shown enhanced activity against M-Hela tumor cell lines, outperforming traditional chemotherapeutics like tamoxifen in vitro .

- Antimicrobial Properties : Some studies have indicated that derivatives can suppress bacterial biofilm growth, suggesting potential applications in treating infections .

Analytical Methods for Purity Assessment

Given the increasing demand for enantiomerically pure compounds in pharmaceuticals, efficient analytical methods are essential. A study developed a high-performance liquid chromatography (HPLC) method for determining the enantiomeric purity of related compounds, emphasizing the need for precise analytical techniques in drug development .

Case Studies and Research Findings

- Neurodegenerative Therapeutics : Selective inhibitors of nNOS derived from 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine have shown promise in preclinical models for treating neurodegenerative diseases. The binding affinity and selectivity of these compounds were evaluated through structure-based design approaches .

- Anticancer Research : A library of novel pyrrolidine derivatives was synthesized and tested for anticancer activity. Some compounds exhibited cytotoxicity significantly greater than that of established treatments, indicating their potential as new cancer therapies .

- Antimicrobial Applications : Research into the biofilm suppression capabilities of certain derivatives has highlighted their potential use in combating antibiotic-resistant bacterial infections. These findings warrant further exploration into their mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations on the pyridine ring and the nature of the nitrogen-containing side chains. Below is a detailed comparison:

Pyridine Core Modifications

4-Methylpyridine Derivatives (e.g., 4-methylpyridine in ):

- The 4-methyl group increases electron density at the pyridine nitrogen, raising the pKa of its conjugate acid (4-methylpyridinium: pKa ≈ 5.98) compared to pyridine (pKa ≈ 5.25). This enhances solubility in acidic environments .

- In contrast, 2- or 3-methylpyridines exhibit different electronic profiles due to steric and inductive effects, affecting their inclusion selectivity in host-guest systems (e.g., 4-methylpyridine is selectively included under thermodynamic control) .

- For example, compound 58 in was synthesized via lithiation of 4-methylpyridine derivatives, demonstrating reactivity at the 2-position .

Pyrrolidine/Piperidine Side Chain Variations

- Similar structures, such as ML276 (), use a (1-ethylpyrrolidin-2-yl)methyl group to achieve submicromolar inhibition of Plasmodium falciparum G6PD (IC₅₀ = 889 nM) .

Physicochemical Properties

- Lipophilicity : The 1-ethylpyrrolidin-2-yl group increases LogP compared to unsubstituted pyrrolidine analogs, as seen in ML276 (LogP ≈ 3.4) .

- Solubility : 4-Methylpyridine derivatives generally exhibit moderate aqueous solubility, influenced by pH due to the basic pyridine nitrogen .

- Metabolic Stability : Pyrrolidine rings are prone to oxidative metabolism, but ethyl substitution may slow degradation compared to methyl groups .

Biological Activity

2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with a pyrrolidine moiety, which is critical for its pharmacological effects. The unique substitution pattern contributes to its interaction with various biological targets, making it a valuable candidate for further research.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine

The biological activity of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine primarily arises from its ability to interact with specific enzymes and receptors. The compound is believed to act as an inhibitor for various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity | MIC (mg/mL) |

|---|---|---|

| 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine | Active against S. aureus and E. coli | 0.0039 - 0.025 |

| Sodium pyrrolidide derivatives | Inhibited growth of harmful bacteria | Varies |

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The potential anticancer properties of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine have been highlighted in various studies. Its derivatives have been evaluated for cytotoxicity against different cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.

Case Study : In a study evaluating the cytotoxic effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain modifications led to enhanced anticancer activity compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

The structure of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine allows for various modifications that can enhance its biological activity. The presence of both the pyridine and pyrrolidine rings creates opportunities for interactions with biological targets.

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyridine | Enhances binding affinity |

| Ethyl substitution on pyrrolidine | Modulates pharmacokinetics |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives are synthesized via alkylation of 4-methylpyridine precursors using brominated ethylpyrrolidine under inert conditions (e.g., THF solvent, NaH as a base) . Key optimizations include temperature control (e.g., reflux at 60–80°C), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Protecting groups (e.g., trimethylsilyl) may be used to prevent undesired side reactions during functionalization.

Q. Which spectroscopic and crystallographic methods are pivotal in confirming the structure of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the ethylpyrrolidine moiety shows distinct methylene proton signals (δ ~2.5–3.5 ppm) and coupling patterns indicative of rotational restrictions .

- X-ray Crystallography : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71069 Å) provides precise bond lengths and angles. Data collection parameters (e.g., θmax = 48.7°, 3376 observed reflections) and refinement software (SHELXL) resolve atomic positions and thermal displacement parameters .

Q. How does the methyl group at the 4-position of the pyridine ring influence the compound's acidity compared to other substituted pyridines?

- Methodological Answer : Acidity studies using competitive deprotonation experiments (e.g., with amide ions) reveal that 4-methylpyridine derivatives are stronger acids than 2-methyl analogs due to resonance stabilization of the conjugate base. For example, 4-methylpyridine forms a stable conjugate base at -40°C, while 2-methyl derivatives do not . This electronic effect must be considered when designing reactions involving deprotonation or nucleophilic substitution.

Advanced Research Questions

Q. What are the challenges in elucidating the electronic effects of the ethylpyrrolidine substituent on the pyridine ring's reactivity?

- Methodological Answer : Computational methods (DFT, molecular orbital analysis) model electronic perturbations. The ethylpyrrolidine group introduces steric hindrance and electron-donating effects, altering the pyridine ring’s electron density. Spectroscopic techniques like UV-Vis (charge-transfer transitions) and cyclic voltammetry (redox potentials) quantify these effects. For example, steric bulk may hinder axial ligand binding in metal complexes, as observed in titanium(IV) coordination studies .

Q. How does this compound perform as a ligand in transition metal complexes for catalytic applications?

- Methodological Answer : The pyridine nitrogen and pyrrolidine amine groups act as potential donor sites. In titanium(IV) complexes, similar ligands adopt distorted pentagonal-bipyramidal geometries, with bond lengths (Ti–N: ~2.1–2.3 Å) indicating moderate σ-donation . Catalytic efficacy is assessed via turnover frequencies (e.g., in hydrogen evolution reactions using cobaloxime analogs) . Challenges include balancing steric demand and electronic tunability to enhance metal-ligand cooperativity.

Q. What computational approaches are used to predict supramolecular interactions or coordination polymer formation with this compound?

- Methodological Answer : Molecular dynamics simulations and Hirshfeld surface analysis predict intermolecular interactions (C–H···π, hydrogen bonding). For instance, crystal packing in related pyridine derivatives reveals π-stacking distances (~3.5–4.0 Å) and hydrogen-bond networks (e.g., N–H···O) . These models guide the design of coordination polymers by optimizing ligand geometry and metal-node connectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.